molecular formula C14H7NO B3052593 4-cyano-9-fluorenone CAS No. 4269-20-9

4-cyano-9-fluorenone

Cat. No.: B3052593
CAS No.: 4269-20-9
M. Wt: 205.21 g/mol
InChI Key: GYZWHNSTYWQGPP-UHFFFAOYSA-N
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Description

4-Cyano-9-fluorenone: is an organic compound with the molecular formula C14H7NO . It is a derivative of fluorenone, characterized by the presence of a cyano group at the 4-position. This compound is known for its yellow crystalline appearance and has a melting point of approximately 244°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyano-9-fluorenone can be synthesized through various methods. One common approach involves the oxidation of 4-cyano-9-fluorenol using oxidizing agents such as sodium hypochlorite in an acidic environment . Another method includes the reaction of 9-fluorenone with cyanogen bromide in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of fluorene derivatives. The process includes the use of industrial fluorene, benzene series solvents, sodium hydroxide, and quaternary ammonium salts. The mixture is stirred at elevated temperatures and subjected to air oxidation, followed by crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-9-fluorenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert it back to 4-cyano-9-fluorenol.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Fluorenone derivatives.

    Reduction: 4-Cyano-9-fluorenol.

    Substitution: Various substituted fluorenone derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-cyano-9-fluorenone involves its interaction with molecular targets through π–π interactions and hydrogen bonding. These interactions facilitate various chemical reactions, such as hydrogen atom transfer processes, which are crucial for its reactivity and biological activity .

Comparison with Similar Compounds

Uniqueness: 4-Cyano-9-fluorenone’s unique combination of a cyano group and a ketone group at specific positions makes it highly versatile in chemical reactions and valuable in various research applications.

Properties

IUPAC Name

9-oxofluorene-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7NO/c15-8-9-4-3-7-12-13(9)10-5-1-2-6-11(10)14(12)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZWHNSTYWQGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC=C3C2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300073
Record name 9-oxofluorene-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4269-20-9
Record name NSC134568
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-oxofluorene-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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